molecular formula C22H22ClN5O2 B15119134 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15119134
M. Wt: 423.9 g/mol
InChI Key: IAKGOEYDZDRQHB-UHFFFAOYSA-N
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Description

1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrrolidinone ring, a triazole ring, and a chlorophenyl group. Its unique structure makes it a potential candidate for various applications in medicinal chemistry and other scientific domains.

Preparation Methods

The synthesis of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrrolidinone ring. The synthetic route may include the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Triazole Ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Attachment of the Chlorophenyl Group: This can be done through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures. Major products formed from these reactions depend on the specific functional groups targeted.

Scientific Research Applications

1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds such as:

    1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound has a fluorophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.

    1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C22H22ClN5O2/c23-19-8-6-16(7-9-19)11-24-22(30)20-15-28(26-25-20)14-18-10-21(29)27(13-18)12-17-4-2-1-3-5-17/h1-9,15,18H,10-14H2,(H,24,30)

InChI Key

IAKGOEYDZDRQHB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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